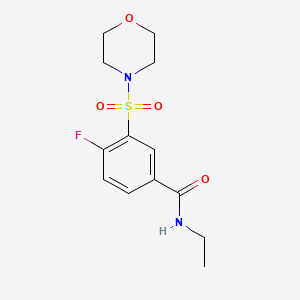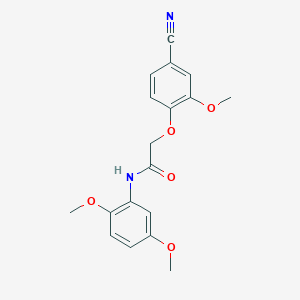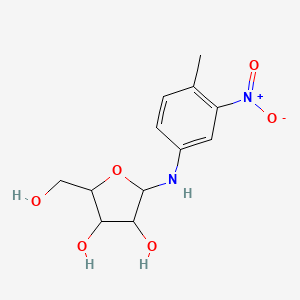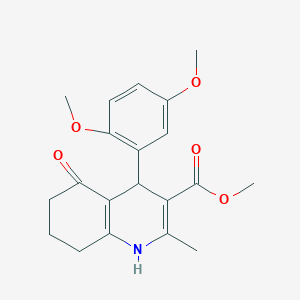
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as E-3810, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is known to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in the formation of new blood vessels. Inhibition of VEGFR2 activity can prevent the growth of new blood vessels, which is a key process in the development and progression of many types of cancer.
作用機序
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of VEGFR2, which is a key protein involved in the formation of new blood vessels. By blocking the activity of VEGFR2, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can prevent the growth of new blood vessels, which is a critical process in the development and progression of many types of cancer.
Biochemical and physiological effects:
In addition to its effects on VEGFR2 activity, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins involved in cancer development and progression, including c-Met and Axl. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key process in preventing the growth and spread of cancer.
実験室実験の利点と制限
One advantage of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a well-characterized inhibitor of VEGFR2 activity. This compound has been studied extensively in preclinical models of cancer, and its effects on cancer cells and tumors are well-understood. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells or tumors. Additionally, the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues are not well-understood, which could limit its potential use in clinical settings.
将来の方向性
There are several potential future directions for research on N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that include N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide and other drugs that target different aspects of cancer development and progression. Additionally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on other types of cancer cells and tumors, as well as its potential use in combination with other types of cancer treatments, such as radiation therapy or immunotherapy. Finally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues, in order to better understand its potential side effects and limitations.
合成法
The synthesis of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been described in several research articles. One such method involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-ethylmorpholine in the presence of a reducing agent, followed by sulfonation with sulfur trioxide and subsequent reduction with sodium borohydride. This method yields N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide with a high degree of purity and has been used in many studies of this compound.
科学的研究の応用
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of tumors in animal models of cancer.
特性
IUPAC Name |
N-ethyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-2-15-13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOUJJVUYFQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4976408.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4976410.png)

![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)

![2-[(5-chloro-2-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976435.png)
